(R)-(3-(3-Fluoro-4-thiomorpholinophenyl)-2-oxooxazolidin-5-YL)methyl 4-methylbenzenesulfonate
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Overview
Description
®-(3-(3-Fluoro-4-thiomorpholinophenyl)-2-oxooxazolidin-5-YL)methyl 4-methylbenzenesulfonate is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-(3-Fluoro-4-thiomorpholinophenyl)-2-oxooxazolidin-5-YL)methyl 4-methylbenzenesulfonate typically involves multiple steps:
Formation of the oxazolidinone ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the fluoro-thiomorpholine moiety: This step involves the substitution of a hydrogen atom on the phenyl ring with a fluoro-thiomorpholine group, often using a nucleophilic aromatic substitution reaction.
Attachment of the 4-methylbenzenesulfonate group: This is usually done via a sulfonation reaction, where the oxazolidinone intermediate is treated with 4-methylbenzenesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring.
Reduction: Reduction reactions may target the oxazolidinone ring or the aromatic ring.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom may yield sulfoxides or sulfones, while reduction of the oxazolidinone ring could lead to the corresponding amine.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Biological Activity: The compound may exhibit biological activity, making it a candidate for drug development or biochemical studies.
Medicine
Industry
Materials Science: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ®-(3-(3-Fluoro-4-thiomorpholinophenyl)-2-oxooxazolidin-5-YL)methyl 4-methylbenzenesulfonate would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- **®-3-(3-Fluorophenyl)-2-oxooxazolidin-5-YL)methyl 4-methylbenzenesulfonate
- **®-3-(4-Thiomorpholinophenyl)-2-oxooxazolidin-5-YL)methyl 4-methylbenzenesulfonate
Uniqueness
The presence of both the fluoro and thiomorpholine groups in ®-(3-(3-Fluoro-4-thiomorpholinophenyl)-2-oxooxazolidin-5-YL)methyl 4-methylbenzenesulfonate makes it unique compared to other similar compounds. These functional groups can impart distinct chemical and biological properties, potentially enhancing its utility in various applications.
Properties
IUPAC Name |
[(5R)-3-(3-fluoro-4-thiomorpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O5S2/c1-15-2-5-18(6-3-15)31(26,27)28-14-17-13-24(21(25)29-17)16-4-7-20(19(22)12-16)23-8-10-30-11-9-23/h2-7,12,17H,8-11,13-14H2,1H3/t17-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDPJKVAJJNZGJ-QGZVFWFLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CN(C(=O)O2)C3=CC(=C(C=C3)N4CCSCC4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2CN(C(=O)O2)C3=CC(=C(C=C3)N4CCSCC4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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